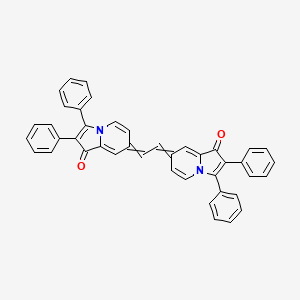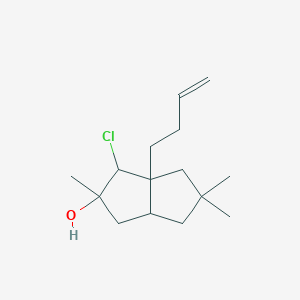![molecular formula C15H18OS B14423151 4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one CAS No. 81842-20-8](/img/structure/B14423151.png)
4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Phenylsulfanyl)propyl]cyclohex-3-en-1-one is an organic compound with the molecular formula C15H20OS It is characterized by a cyclohexene ring substituted with a phenylsulfanylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Phenylsulfanyl)propyl]cyclohex-3-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohex-3-en-1-one and 3-(phenylsulfanyl)propyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Procedure: The cyclohex-3-en-1-one is reacted with 3-(phenylsulfanyl)propyl bromide under reflux conditions for several hours. The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Phenylsulfanyl)propyl]cyclohex-3-en-1-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the cyclohexene ring can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired substitution
Major Products
Oxidation: 4-[3-(Phenylsulfonyl)propyl]cyclohex-3-en-1-one
Reduction: 4-[3-(Phenylsulfanyl)propyl]cyclohex-3-en-1-ol
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
4-[3-(Phenylsulfanyl)propyl]cyclohex-3-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(Phenylsulfanyl)propyl]cyclohex-3-en-1-one involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-[3-(Phenylsulfanyl)propyl]cyclohex-3-en-1-ol: Similar structure but with an alcohol group instead of a ketone.
4-[3-(Phenylsulfonyl)propyl]cyclohex-3-en-1-one: Similar structure but with a sulfone group instead of a sulfanyl group.
Uniqueness
4-[3-(Phenylsulfanyl)propyl]cyclohex-3-en-1-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
81842-20-8 |
|---|---|
Molecular Formula |
C15H18OS |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
4-(3-phenylsulfanylpropyl)cyclohex-3-en-1-one |
InChI |
InChI=1S/C15H18OS/c16-14-10-8-13(9-11-14)5-4-12-17-15-6-2-1-3-7-15/h1-3,6-8H,4-5,9-12H2 |
InChI Key |
GFVPHOBQKQXWAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1=O)CCCSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


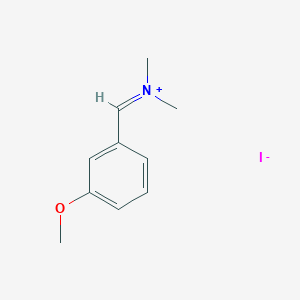
![(1,4,6-Trioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14423078.png)
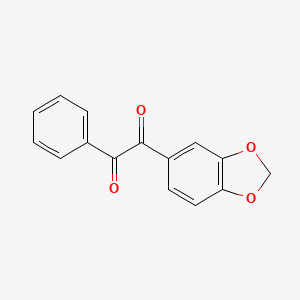
![Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate](/img/structure/B14423097.png)
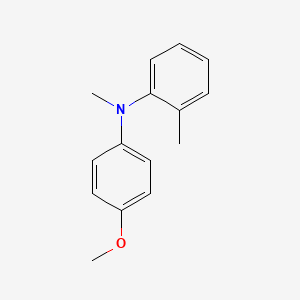
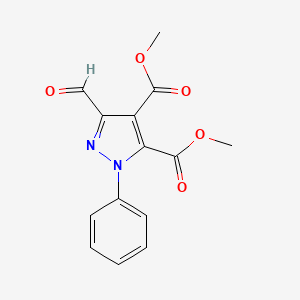
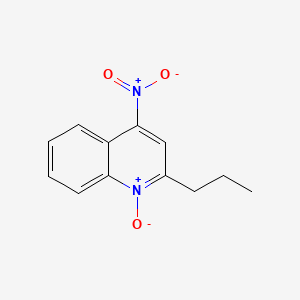
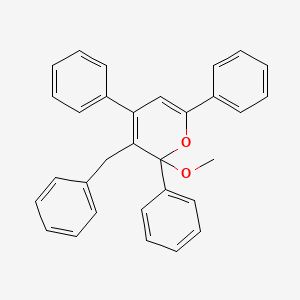
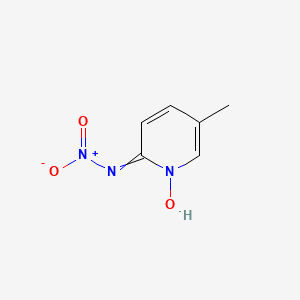
![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)
